(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine
Description
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
1-N-[(6-chloropyridin-3-yl)methyl]-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H16ClN3/c1-10(2,12)7-13-5-8-3-4-9(11)14-6-8/h3-4,6,13H,5,7,12H2,1-2H3 |
InChI Key |
VEWSIPZSBCVFCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CN=C(C=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine typically involves:
- Functionalization of a 6-chloropyridine derivative to introduce a suitable leaving group or reactive site at the 3-position.
- Preparation of the 2-amino-2-methylpropyl moiety, often derived from commercially available or easily synthesized precursors.
- Coupling of these two fragments via nucleophilic substitution or reductive amination methods to form the methylene bridge linking the amine groups.
Preparation of the 6-Chloropyridin-3-yl Methyl Intermediate
A key precursor is the 6-chloropyridin-3-yl methyl derivative. This intermediate can be prepared by:
- Chlorination of pyridine derivatives to introduce the chlorine atom at the 6-position.
- Functionalization at the 3-position to introduce a methyl halide or aldehyde group suitable for further amination.
Preparation of the 2-Amino-2-methylpropyl Fragment
The 2-amino-2-methylpropyl group is commonly derived from tert-butylamine or similar amines, which can be functionalized to introduce the amino group at the 2-position of the methylpropyl chain. This fragment is usually prepared via:
- Amination of suitable alkyl halides or alcohols.
- Protection and deprotection steps if necessary to control reactivity during coupling.
Coupling Methods to Form (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine
One of the most straightforward and commonly employed methods is reductive amination, where:
- The 6-chloropyridin-3-yl methyl aldehyde or ketone intermediate is reacted with 2-amino-2-methylpropylamine.
- The imine intermediate formed is then reduced using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
- This method provides good yields and selectivity under mild conditions.
Alternatively, nucleophilic substitution reactions can be employed:
- The 6-chloropyridin-3-yl methyl halide (e.g., bromide or chloride) is reacted with the 2-amino-2-methylpropylamine under basic conditions.
- The amine acts as a nucleophile displacing the halide to form the methylene-linked amine.
Reaction Conditions and Catalysts
- Solvents: Common solvents include methanol, ethanol, acetonitrile, dimethylformamide (DMF), and toluene depending on the coupling method.
- Temperature: Reactions are typically carried out at room temperature to moderate heating (30–90 °C) to optimize yield and minimize side reactions.
- Catalysts: Acid catalysts or phase transfer catalysts may be used in some steps to enhance reaction rates, particularly in chlorination or nucleophilic substitution steps.
Representative Synthetic Procedure (Based on Patent WO2016029146A1 and Related Literature)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 6-chloropyridin-3-yl methyl halide | Chlorination of 3-methylpyridine derivative using phosphorus oxychloride or thionyl chloride at 50–120 °C for 3–24 h | 6-chloropyridin-3-yl methyl chloride or bromide |
| 2. Coupling with 2-amino-2-methylpropylamine | Reaction in methanol or ethanol at 30–60 °C with excess amine, optionally using NaBH3CN for reductive amination | Formation of (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine |
| 3. Purification | Crystallization or chromatography | Pure target compound |
Yields and Purity
- Yields for the coupling step generally range from 60% to 85%, depending on reaction optimization and purification methods.
- Purity is typically confirmed by NMR, HPLC, and mass spectrometry.
Challenges and Optimization
- Chlorination steps require careful control of temperature and reagent stoichiometry to avoid over-chlorination or decomposition.
- Reductive amination must be controlled to avoid over-reduction or side reactions.
- Selection of solvent and catalyst can significantly impact yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of pyridine derivative | Electrophilic substitution | Phosphorus oxychloride, thionyl chloride | 50–120 °C, 3–24 h | 70–85 | Control of temperature critical |
| Formation of methyl halide intermediate | Halogenation of methyl group | NBS, PBr3 (alternative) | Room temp to reflux | 65–80 | Depends on halogen source |
| Coupling via reductive amination | Imine formation + reduction | 2-amino-2-methylpropylamine, NaBH3CN | 30–60 °C, 2–6 h | 70–85 | Mild conditions, high selectivity |
| Coupling via nucleophilic substitution | SN2 reaction | 2-amino-2-methylpropylamine, base | 40–80 °C, 4–12 h | 60–75 | Requires good leaving group |
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 6-chloropyridin-3-yl group or analogous amine substituents.
Structural and Molecular Comparisons
Key Observations:
Impact of Amine Substituents: The target compound’s 2-amino-2-methylpropyl group introduces steric bulk compared to simpler amines like 2-(6-chloropyridin-3-yl)-2-methylpropan-1-amine . This may influence solubility, bioavailability, or receptor binding. Metabolites of nitenpyram (e.g., Metabolite A and C) feature ethenediamine or methanediamine chains, which are less branched and may confer different reactivity or degradation pathways .
Role of Heterocyclic Cores: Replacement of the pyridine ring with a thieno[3,2-d]pyrimidine core (as in ) introduces a larger, more complex heterocycle, likely altering electronic properties and target interactions.
Chlorine Substitution :
- All compounds retain the 6-chloropyridin-3-yl group, suggesting chlorine’s critical role in electronic effects (e.g., enhancing lipophilicity or stabilizing π-π interactions) .
Biological Activity
(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 6-chloropyridine moiety attached to a 2-amino-2-methylpropyl group. Its molecular formula is , and it features both amine and aromatic functionalities that contribute to its biological activity.
Research indicates that (2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine interacts with various biological targets, including:
- Inhibition of Enzymatic Activity : The chloropyridine ring is believed to interfere with enzymatic pathways critical for bacterial survival and proliferation.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tubulin polymerization, a vital process for cell division, thus exhibiting potential as an anticancer agent.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth by targeting metabolic pathways | |
| Anticancer | Inhibits tubulin polymerization | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
-
Antimicrobial Properties :
- A study demonstrated that (2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involved interference with cell wall synthesis and metabolic functions essential for bacterial growth .
- Anticancer Studies :
- Toxicological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
